molecular formula C17H12F2N4O2 B2876208 1-(2,4-Difluorophenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea CAS No. 1428365-46-1

1-(2,4-Difluorophenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Cat. No. B2876208
CAS RN: 1428365-46-1
M. Wt: 342.306
InChI Key: PVIYUFBPGVOPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a urea derivative that has been synthesized using specific methods and has shown promising results in scientific studies.

Scientific Research Applications

Ureidopyridazine Derivatives as ACAT Inhibitors

A study by Gelain et al. (2006) synthesized a series of N-(2,4-difluorophenyl)-N'-heptyl-N'-{4-[(substituted)-pyridazin-3-yl)thio]pentyl}urea derivatives to explore their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). These compounds, which share a structural similarity with the chemical , demonstrated potential in modulating cholesterol levels, highlighting their importance in cardiovascular disease research (Gelain et al., 2006).

Synthesis and Structural Analysis

Sun et al. (2022) reported on the synthesis and structural characterization of a new pyrido[2,3-d]pyrimidine compound, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea. Through mass spectrometry, NMR, and X-ray diffraction, the study provides insights into the molecular architecture of such compounds, which could be foundational for the development of new materials or pharmaceuticals (Sun et al., 2022).

Insecticide Action Mechanism

Research by Deul et al. (1978) explored the biochemical mode of action of urea derivatives as insecticides, specifically their role in inhibiting chitin synthesis in insects. This study's findings provide a basis for understanding how similar compounds, including the one of interest, might be utilized in developing new insect control strategies (Deul et al., 1978).

Antioxidant and Anticancer Activity Profiles

Chandrasekhar et al. (2020) synthesized new urea and thiourea compounds to evaluate their antioxidant activity. This research demonstrates the potential therapeutic applications of such compounds, including their ability to scavenge free radicals and possibly contribute to cancer treatment strategies (Chandrasekhar et al., 2020).

Crystal Structure Insights

Jeon et al. (2014) examined the crystal structure of flufenoxuron, a benzoylurea pesticide, to understand the molecular interactions and stability of these compounds better. Such structural analyses are crucial for the rational design of new chemicals with improved efficacy and safety profiles (Jeon et al., 2014).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-10-5-6-15(12(19)9-10)21-17(25)20-13-4-2-1-3-11(13)14-7-8-16(24)23-22-14/h1-9H,(H,23,24)(H2,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIYUFBPGVOPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.